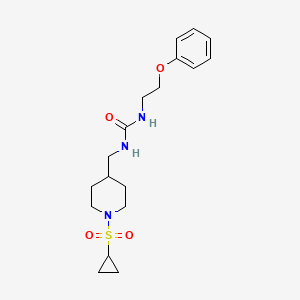![molecular formula C10H18N2O2 B2580230 methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1807937-98-9](/img/structure/B2580230.png)
methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a fascinating compound within the realm of organic chemistry. This compound is a derivative of octahydro-1H-pyrrolo[3,4-c]pyridine, possessing distinct stereochemistry and functionalities that contribute to its chemical behavior and application potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves cyclization reactions of appropriately substituted precursors. A common method includes the hydrogenation of pyrrolo[3,4-c]pyridine derivatives under conditions favoring the formation of octahydro compounds. Specific reaction conditions, such as the use of palladium catalysts under hydrogen gas, play a significant role in yielding the desired product. Industrial Production Methods: Industrially, this compound might be synthesized through large-scale catalytic hydrogenation processes, ensuring high purity and yield through optimized reaction parameters and purification techniques, such as recrystallization or chromatographic methods.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be used. Reduction might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize halides or other leaving groups in the presence of nucleophiles. Major Products Formed: Depending on the nature of the reaction, products can range from hydroxyl derivatives (oxidation) to various substituted compounds (substitution) or more reduced forms (reduction).
Aplicaciones Científicas De Investigación
Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate finds applications across multiple scientific domains: Chemistry: As a building block in the synthesis of complex organic molecules. Biology: Potential use in studying enzyme interactions or as a ligand in binding studies. Medicine: Investigated for therapeutic potential in various treatment modalities. Industry: Utilized in the development of materials or in catalytic processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism through which this compound exerts its effects involves interactions at the molecular level, often with specific enzymes or receptors. Its structure allows it to fit into binding sites, influencing biological pathways. The carboxylate group, in particular, plays a role in these interactions, facilitating hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
When compared to other octahydro-1H-pyrrolo[3,4-c]pyridine derivatives, methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate stands out due to its specific stereochemistry and functional groups. Similar compounds may include other carboxylate or ester derivatives of pyrrolo[3,4-c]pyridine, each with their unique set of properties and applications. the specific configuration and functionalization of this compound provide distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Got any specific questions or need further info on a particular section? Let’s dive deeper!
Propiedades
IUPAC Name |
methyl (3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGEDMBTCZRMU-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CNCC2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CNC[C@H]2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)
![3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2580151.png)




![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)



![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
